molecular formula C21H23N3O5 B2473058 (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 339011-69-7

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

Cat. No.: B2473058
CAS No.: 339011-69-7
M. Wt: 397.431
InChI Key: UYXUAZQOHRVXMT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[45]dec-4-yl]methanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazoketone or an aziridine, under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the spirocyclic intermediate.

    Introduction of the nitrophenyl group: This can be accomplished through an electrophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:

    Use of catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.

    Optimization of reaction parameters: Temperature, pressure, and solvent choice can be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include amines.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence the compound’s binding affinity and specificity. The spirocyclic core provides structural rigidity, which can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • (4-Nitrophenyl)boronic acid
  • (4-Methoxyphenyl)acetic acid
  • (4-Nitrophenyl)acetic acid

Uniqueness

(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is unique due to its spirocyclic structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-19-8-2-16(3-9-19)20(25)23-14-15-29-21(23)10-12-22(13-11-21)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXUAZQOHRVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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